Methanone, [4-(dimethylamino)phenyl](4-hydroxyphenyl)-
Overview
Description
Methanone, 4-(dimethylamino)phenyl- , also known by other names such as p-Dimethylaminobenzophenone and Benzophenone, 4-(dimethylamino)- , is a chemical compound with the molecular formula C₁₅H₁₅NO . Its molecular weight is approximately 225.29 g/mol . The compound features a benzophenone core structure modified with both a dimethylamino group and a hydroxyphenyl group.
Scientific Research Applications
Apoptosis Induction and Anticancer Activity
Methanone derivatives have been found to be potent inducers of apoptosis. For instance, (1-(Dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone exhibited significant apoptosis-inducing activity and growth inhibition in various cell lines, suggesting potential as an anticancer agent (Jiang et al., 2008). Similarly, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone showed potent cytotoxicity in tumor cell lines and was observed to cause cell cycle arrest in the G2/M phase, alongside typical markers of apoptosis, thus highlighting its therapeutic potential against cancer (Magalhães et al., 2013).
Structural and Spectroscopic Studies
Methanone compounds have been subject to various structural and spectroscopic studies. The crystal structure of different methanone derivatives, such as (5-bromo-2-hydroxyphenyl)(phenyl)methanone and (4-methoxy-phenyl)-[4-(4-methoxy-phenyl)-1-(1-phenylethylidene-amino)-2-thioxo-1,2-dihydro-pyrimidin-5-yl]-methanone, were determined, providing insights into their molecular geometry and intramolecular interactions, which are fundamental for understanding their reactivity and properties (Kuang, 2009); (Akkurt et al., 2003).
Antimicrobial and Antioxidant Properties
Certain methanone derivatives have demonstrated significant antimicrobial and antioxidant properties. For instance, bis(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenyl)methanone showed promising results in antifungal and antibacterial testing (Jalbout et al., 2006). Similarly, (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives exhibited effective antioxidant power, with the potential to be used due to their beneficial antioxidant properties (Çetinkaya et al., 2012).
Synthesis and Characterization
The synthesis of various methanone derivatives, such as (4-R,5-R)-[5-(hydroxy-diphenyl-methyl)-2,2-dimethyl-[1,3]dioxolan-4-yl]-phenyl-methanone, has been a focus of research, providing novel chiral ligand building blocks for further chemical exploration. The structural characterization of these compounds paves the way for their application in creating tailored molecules for specific purposes (Thompson et al., 2003).
These research applications underscore the diverse potential of Methanone, 4-(dimethylamino)phenyl- in various scientific fields, especially in the development of therapeutic agents, structural chemistry, and material science.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(4-hydroxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(2)13-7-3-11(4-8-13)15(18)12-5-9-14(17)10-6-12/h3-10,17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXJBHQBQQJRFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557402 | |
Record name | [4-(Dimethylamino)phenyl](4-hydroxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102827-03-2 | |
Record name | [4-(Dimethylamino)phenyl](4-hydroxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.